2-(1-Piperazinylsulfonyl)ethanol Hydrochloride
CAS No.:
Cat. No.: VC13875359
Molecular Formula: C6H15ClN2O3S
Molecular Weight: 230.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O3S |
|---|---|
| Molecular Weight | 230.71 g/mol |
| IUPAC Name | 2-piperazin-1-ylsulfonylethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O3S.ClH/c9-5-6-12(10,11)8-3-1-7-2-4-8;/h7,9H,1-6H2;1H |
| Standard InChI Key | YROBUWVONQNPFU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at one nitrogen with a sulfonyl group () and an ethanol side chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.71 g/mol |
| CAS Number | Not assigned |
| MDL Number | MFCD32708856 |
| SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest strong absorption bands in the infrared region corresponding to sulfonyl () and hydroxyl () groups. The piperazine ring’s chair conformation and sulfonyl group’s electron-withdrawing nature likely influence its reactivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution or sulfonation reactions. A plausible method involves:
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Sulfonation of Piperazine: Reaction with sulfur trioxide or chlorosulfonic acid to form 1-(sulfonyl)piperazine.
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Ethoxylation: Introduction of the ethanol group using 2-chloroethanol or ethylene oxide under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Process Optimization
Patent CN103254153A highlights strategies for optimizing piperazine derivatives, emphasizing solvent selection (e.g., water, ethanol) and stoichiometric control to minimize byproducts. For instance, using a 2:1 molar ratio of piperazine mono-hydrochloride to 2-(2-chloroethoxy)ethanol improves yield .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.319 g/cm³ (predicted) |
| Solubility | Soluble in water, polar solvents |
Stability and Reactivity
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Hydrolysis: Susceptible to acidic or basic hydrolysis due to the sulfonyl group.
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Thermal Decomposition: May release toxic gases (e.g., , ) upon heating .
| Hazard Class | Category | H-Phrase |
|---|---|---|
| Acute Toxicity (Oral) | 4 (Harmful) | H302 |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2A | H319 |
| Respiratory Irritation | 3 | H335 |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s sulfonamide and piperazine motifs are valuable in drug design:
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Antimicrobial Agents: Piperazine derivatives are explored for antibacterial and antifungal activity.
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Central Nervous System (CNS) Drugs: Sulfonamides modulate neurotransmitter receptors (e.g., serotonin, dopamine) .
Case Study: CETP Inhibitors
In a patent (EP1157016A1), analogous sulfonylethanol derivatives were used to synthesize cholesteryl ester transfer protein (CETP) inhibitors, highlighting potential cardiovascular applications .
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